REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[N:5]=1)[CH3:2].[O:11]1CC[CH2:13][CH2:12]1.C([Li])CCC.[Cl-].[NH4+]>O.CN(C)C(=O)C>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:12](=[O:11])[CH3:13])[N:5]=1)[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
54.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further hour at -75° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times
|
Type
|
WASH
|
Details
|
The combined organic phases were washed 3 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
subsequently dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the residue which remained was chromatographed on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |